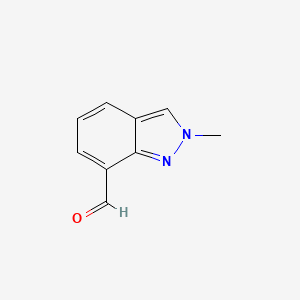

2-Methyl-2H-indazole-7-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylindazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOSZMXWWAOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets. Indazole derivatives are integral to numerous approved therapeutics and clinical candidates, demonstrating a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The specific substitution pattern on the indazole ring system dictates its biological function, making the development of regioselective synthetic methods a critical endeavor.

Among the various indazole isomers, the 2H-indazole tautomer presents a distinct chemical personality compared to its more thermodynamically stable 1H counterpart.[1][2] This guide focuses on a key synthetic building block, This compound . The strategic placement of the methyl group at the N2 position and the aldehyde at the C7 position provides a synthetically versatile handle for elaboration into more complex molecular architectures, particularly in the realm of kinase inhibitor development and combinatorial library synthesis.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility of experimental results, and safety. This compound is identified by the CAS Number 1337880-42-8 .[3][4][5] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1337880-42-8 | [3][4][5][6] |

| Molecular Formula | C₉H₈N₂O | [3][5][6] |

| Molecular Weight | 160.17 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | Typically ≥95% | [6] |

| Solubility | Good solubility in polar aprotic solvents (e.g., acetonitrile, DMSO); moderate in methanol. | [4] |

| SMILES Code | O=CC1=CC=CC2=CN(C)N=C12 | [3] |

| IUPAC Name | 2-methyl-2H-indazole-7-carbaldehyde | [4] |

Safety and Handling: This compound is classified with the signal word "Warning".[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Handling should occur in a well-ventilated fume hood to avoid inhalation of dust particles.[4] Recommended storage is in a cool, dry place in tightly sealed containers.[4]

Synthesis and Mechanistic Considerations

A prevalent strategy involves a multi-component, one-pot reaction, often catalyzed by copper. This approach is highly efficient and demonstrates broad substrate tolerance.[9] For instance, a plausible route could adapt the copper-catalyzed reaction of a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and an azide source.[2][9]

Caption: A plausible copper-catalyzed one-pot synthesis workflow.

Mechanistic Rationale: The key to this transformation is the role of the copper catalyst, which facilitates the crucial C-N and N-N bond formations in a single pot.[9] The reaction likely proceeds through an initial condensation of the benzaldehyde with methylamine to form an imine, followed by a series of copper-mediated steps involving the azide to construct the pyrazole ring fused to the benzene core. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Core Applications in Drug Discovery and Chemical Biology

The utility of this compound stems directly from the reactivity of its aldehyde functional group. This group serves as a versatile anchor for introducing molecular diversity, making it a valuable intermediate in several high-throughput applications.

-

Kinase Inhibitor Synthesis: The indazole scaffold is a privileged structure for targeting the ATP-binding site of kinases. This compound serves as a key intermediate in the synthesis of potent inhibitors, such as dual PI3K/mTOR inhibitors. The 2-methyl-2H-indazole moiety can participate in crucial hydrogen bonding interactions within the kinase domain, enhancing binding affinity and selectivity.[4]

-

Combinatorial Library Development: The aldehyde functionality is ideal for reductive amination reactions. This allows for the rapid and efficient generation of large libraries of diverse secondary and tertiary amines by reacting the aldehyde with a wide array of primary and secondary amines. These libraries are invaluable for high-throughput screening campaigns to identify novel bioactive compounds.[4]

-

Covalent Inhibitor Development: The aldehyde can act as a "warhead" for developing covalent inhibitors.[4] By reacting with nucleophilic residues (like lysine) on a target protein, it can form a stable covalent bond, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.

Experimental Protocol: Reductive Amination for Library Synthesis

This protocol provides a robust, self-validating workflow for synthesizing a derivative amine from this compound, a cornerstone reaction for drug discovery.

Objective: To synthesize N-((2-methyl-2H-indazol-7-yl)methyl)aniline as a representative example of a reductive amination reaction.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

-

Acetic Acid (catalytic, ~5% v/v)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Workflow Diagram:

Caption: Step-by-step workflow for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous dichloroethane (DCE).

-

Imine Formation: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is critical for the subsequent reduction. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this reaction as it readily reduces the iminium ion but is slow to react with the starting aldehyde, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. This is a crucial self-validation step to ensure the reaction has gone to completion.

-

Aqueous Workup: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent (e.g., DCM or EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

-

Characterization: The final, purified product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound (CAS: 1337880-42-8) is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into novel chemical space. Its well-defined structure and the reactivity of its aldehyde group make it an indispensable tool for researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reaction protocols enables the efficient and logical construction of complex molecules with high potential for therapeutic applications.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 1337880-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound | 1337880-42-8 | MDC88042 [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 8. Methyl 2H-indazole-7-carboxylate | 952479-65-1 [sigmaaldrich.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-2H-indazole-7-carboxaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its core molecular properties, including a definitive molecular weight of 160.17 g/mol , alongside its physicochemical characteristics, synthesis principles, and key applications. With a focus on scientific integrity, this paper outlines self-validating analytical methodologies for quality control and summarizes critical safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Core Molecular Profile

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The specific placement of the methyl group at the N2 position and the carboxaldehyde at the C7 position defines its unique reactivity and utility as a synthetic intermediate.

A precise understanding of its molecular characteristics is the foundation for its application. The molecular weight is consistently reported as 160.17 g/mol .[3][4][5]

Table 1: Key Molecular and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-methylindazole-7-carbaldehyde | N/A |

| CAS Number | 1337880-42-8 | [3][6] |

| Molecular Formula | C₉H₈N₂O | [3][4][6] |

| Molecular Weight | 160.17 g/mol | [3][4][5] |

| SMILES | O=Cc1cccc2cn(C)nc12 | [3] |

digraph "2_Methyl_2H_indazole_7_carboxaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="2.4,1.2!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0,1.8!"];

// Substituent nodes Me_C [label="CH₃", pos="-2.4,1.0!"]; CHO_C [label="C", pos="1.2,3.0!"]; CHO_H [label="H", pos="0.3,3.4!"]; CHO_O [label="O", pos="2.1,3.4!"];

// Bonds edge [style=solid]; N1 -- C7a; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a;

// Double bonds edge [style=solid]; N1 -- N2 [style=invis]; // Helper for positioning C3 -- C3a [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C6 -- C7 [style=double, dir=none];

// Substituent bonds N2 -- Me_C; C7 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double, dir=none];

// Invisible edges for layout edge [style=invis]; C3a -- N1; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility profile of a compound are critical for planning reactions, purification, and formulation. This compound is typically supplied as a solid, with solubility favoring polar aprotic solvents.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Approx. 175-178 °C | |

| Solubility | Good in acetonitrile; moderate in methanol | |

| Storage | Recommended below 25°C in sealed containers | |

| Thermal Stability | Moderate |

Synthesis and Reactivity

Synthesis: The regioselective synthesis of 2H-indazoles, like the target compound, is a significant challenge in heterocyclic chemistry, as the 1H-tautomer is often the thermodynamically favored product.[7][8] General strategies for accessing the 2H-indazole core often rely on transition-metal-catalyzed reactions or multi-component cyclizations.[9]

While a specific, detailed synthesis for this compound is not extensively published, established methods for analogous structures provide a logical framework. One common approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine (in this case, methylamine), and an azide source.[9] The catalyst is crucial for facilitating the key C-N and N-N bond formations.

Caption: Conceptual workflow for the synthesis of 2H-indazoles.

Reactivity: The primary site of reactivity is the aldehyde functional group at the C7 position. This group is a versatile handle for a wide range of chemical transformations.

-

Reductive Amination: The carbonyl group readily undergoes reductive amination, reacting with primary or secondary amines to form an intermediate imine, which is then reduced to yield a diverse array of amine-containing derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of compounds for high-throughput screening.

-

Wittig and Knoevenagel Reactions: The aldehyde can be converted into alkenes through reactions like the Wittig or Knoevenagel condensations, allowing for carbon-carbon bond formation and scaffold extension.[10]

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing access to different functional group classes.

Applications in Research and Drug Development

The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[2][10][11] this compound serves as a crucial intermediate in the synthesis of such complex, biologically active molecules.

-

Kinase Inhibitor Synthesis: It is a key intermediate for synthesizing dual PI3K/mTOR inhibitors. The indazole core is known to participate in critical hydrogen bonding interactions within the kinase domain of these enzymes.

-

Covalent Inhibitors: The compound can be used as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

-

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it is an ideal starting point in FBDD campaigns. The aldehyde allows for rapid and predictable chemical elaboration once initial low-affinity binding hits are identified.

Caption: Role as a building block in the drug discovery pipeline.

Analytical Methodologies (Self-Validation)

To ensure the identity, purity, and stability of this compound, a robust set of analytical protocols is required. These methods form a self-validating system for quality control in a research or manufacturing setting.

Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a primary identifier. Fragmentation patterns can offer additional structural confirmation.

Protocol:

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The expected molecular ion peak [M+H]⁺ should be observed at m/z 161.07.

-

Fragmentation (MS/MS): If necessary, perform tandem MS on the parent ion (m/z 161.07). Expected fragmentation would include the loss of the formyl group (M-29) or the methyl radical (M-15), analogous to similar indazole structures.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A well-developed method can separate the main compound from starting materials, by-products, and degradation products. Given the potential reactivity of aldehydes, chromatographic conditions must be carefully chosen.[12]

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 10% B

-

19-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's precise structure and connectivity.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the N-methyl group (typically δ 3-4 ppm).

-

¹³C NMR: Acquire a carbon NMR spectrum. This will confirm the presence of the carbonyl carbon (typically δ >180 ppm) and the correct number of aromatic and aliphatic carbons.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate warnings for irritation and acute toxicity.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[14] Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[15] For handling bulk powder, a particle-filtering half mask is recommended to prevent inhalation.

-

Incompatible Materials: Avoid strong oxidizing agents.[14][15]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 1337880-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 6. This compound | 1337880-42-8 | MDC88042 [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde for Advanced Chemical Research

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole allow it to form critical hydrogen bond interactions within the active sites of various protein targets.[1][2] Among the various functionalized indazoles, this compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound (CAS 1337880-42-8). It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full potential in their synthetic campaigns. The narrative emphasizes the causality behind experimental choices and provides field-proven insights grounded in authoritative references.

Core Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions. Its structural uniqueness stems from the N2-alkylation of the indazole ring, a less thermodynamically stable tautomer compared to the N1-substituted counterpart, which often imparts distinct biological activities and physicochemical properties.[2][3] The presence of the aldehyde group at the 7-position provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate.

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity. The methyl group at the N2 position directs the regiochemistry of subsequent reactions and influences the overall conformation of the molecule.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1337880-42-8 | [4][5] |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 175 - 178 °C | |

| Solubility | Good in acetonitrile; Moderate in methanol | |

| Topological Polar Surface Area | 34.9 Ų | [5] |

| SMILES | CN1C=C2C=CC=C(C2=N1)C=O | [4] |

| InChI Key | OFXOSZMXWWAOIA-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of 2-substituted-2H-indazoles requires careful regioselective control. General methodologies often involve multi-component reactions or reductive cyclizations.[2][6] A robust and scalable synthesis of this compound can be conceptualized through a copper-catalyzed one-pot, three-component reaction, which is known for its high tolerance of various functional groups.[6]

Proposed Synthetic Pathway

This pathway leverages commercially available starting materials and a well-established catalytic system to achieve the target molecule efficiently. The choice of a copper catalyst is critical as it facilitates both the crucial C-N and N-N bond formations in a single pot.[6]

Caption: Proposed copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for similar transformations.[6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment.

Objective: To synthesize this compound.

Materials:

-

2-Bromo-3-methylbenzaldehyde (1.0 eq)

-

Methylamine (40% in H₂O, 1.2 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

Copper(I) oxide (Cu₂O, 0.1 eq)

-

Polyethylene glycol (PEG-300)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 eq), copper(I) oxide (0.1 eq), and sodium azide (1.5 eq).

-

Solvent and Reagent Addition: Add PEG-300 as the solvent to create a stirrable slurry. Add methylamine solution (1.2 eq) dropwise to the mixture at room temperature.

-

Rationale: PEG-300 is chosen as a green, recyclable solvent that effectively facilitates the copper-catalyzed reaction. The dropwise addition of methylamine controls the initial exotherm.

-

-

Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

-

Rationale: The aqueous work-up removes the PEG-300 solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is primarily driven by the reactivity of its aldehyde functional group. This allows for its elaboration into a wide array of more complex structures, making it a cornerstone in fragment-based drug discovery and lead optimization.

Key Transformations

The aldehyde moiety is an electrophilic center that readily participates in several fundamental organic reactions:

-

Reductive Amination: A powerful method for generating diverse amine libraries for high-throughput screening. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding amine.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to alkene-containing indazole derivatives.

-

Condensation Reactions: Can undergo Knoevenagel or aldol condensations to form α,β-unsaturated systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing alternative functional handles.[7]

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. This compound | 1337880-42-8 | MDC88042 [biosynth.com]

- 5. 2-methyl-2H-indazole-7-carbaldehyde 95% 1337880-42-8 | Chempure [chempure.in]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. 1234615-75-8|2-Methyl-2H-indazole-7-carboxylic acid|BLD Pharm [bldpharm.com]

A Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 2-Methyl-2H-indazole-7-carboxaldehyde stands out as a highly versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibition and combinatorial chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and key applications for researchers and professionals in drug development. We will delve into the causality behind experimental choices and present actionable protocols to demonstrate its utility.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2-methyl-2H-indazole-7-carbaldehyde .[2] The name "this compound" is also widely used and accepted.[3][4][5] The nomenclature precisely defines the structure:

-

Indazole: A bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring.

-

2H-indazole: Specifies the tautomeric form where the saturated nitrogen is at position 2.

-

2-Methyl: Indicates that a methyl group is attached to the nitrogen at position 2. This regiochemistry is critical for its role in molecular recognition, as it orients the hydrogen bond donor at the N1 position.

-

7-carboxaldehyde: Places an aldehyde group (-CHO) at position 7 of the benzene ring portion of the scaffold.

Physicochemical and Safety Data

The compound is typically supplied as a white to off-white crystalline solid.[6] Its key properties and identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1337880-42-8 | [2][3][4][6] |

| Molecular Formula | C₉H₈N₂O | [2][3][5] |

| Molecular Weight | 160.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Good in polar aprotic solvents (e.g., acetonitrile); moderate in methanol | [6] |

| Storage | Store below 25°C in a sealed container | [6] |

| SMILES Code | O=CC1=CC=CC2=CN(C)N=C12 | [3] |

| InChI Key | OFXOSZMXWWAOIA-UHFFFAOYSA-N | [2] |

Safety and Handling: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard laboratory precautions, including the use of a particle-filtering half mask, safety goggles, and a lab coat, are essential during handling to prevent inhalation and skin contact.[6]

Part 2: Synthetic Strategies

The synthesis of specifically substituted indazoles like this compound presents a significant regiochemical challenge. The primary obstacle is controlling the site of alkylation on the indazole nitrogen atoms, as the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, synthetic routes must employ conditions that favor the kinetically controlled formation of the desired 2-alkylated product.

Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a logical and efficient pathway can be constructed based on established methodologies for 2H-indazole synthesis.[7] The workflow hinges on the strategic installation of the methyl and aldehyde groups.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Approach

This protocol is a representative, multi-step synthesis derived from general principles of heterocyclic chemistry.

Step 1: Regioselective N-Methylation of 7-Nitro-1H-indazole

-

Rationale: Direct methylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. To favor the N2 product, conditions are chosen that promote kinetic control, such as using a strong base to form the indazolide anion followed by reaction with an alkylating agent in a polar aprotic solvent.

-

Procedure:

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Stir the mixture for 30 minutes at 0°C until gas evolution ceases.

-

Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC for the disappearance of starting material.

-

Quench the reaction carefully with ice-water and extract the product with ethyl acetate.

-

The N1 and N2 isomers (2-methyl-7-nitro-2H-indazole and 1-methyl-7-nitro-1H-indazole) are then separated by column chromatography on silica gel.

-

Step 2: Reduction to 2-Methyl-2H-indazol-7-amine

-

Rationale: The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the purified 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol or methanol.

-

Add 10% Palladium on carbon (0.1 eq by weight).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired amine.

-

Step 3 & 4: Conversion of Amine to Aldehyde via Sandmeyer Reaction and Reduction

-

Rationale: The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amine to a nitrile. The resulting nitrile can then be selectively reduced to the aldehyde using a hydride reagent like DIBAL-H.

-

Procedure:

-

Diazotization: Dissolve 2-methyl-2H-indazol-7-amine (1.0 eq) in an aqueous solution of HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution and warm to 50-60°C until nitrogen evolution stops. Extract the resulting 2-methyl-2H-indazole-7-carbonitrile with an organic solvent.

-

Reduction: Dissolve the purified nitrile (1.0 eq) in anhydrous toluene or DCM and cool to -78°C. Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise. Stir for 2-3 hours at -78°C.

-

Quench the reaction with methanol, followed by an aqueous Rochelle's salt solution, and allow it to warm to room temperature.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield this compound.

-

Part 3: Core Applications in Medicinal Chemistry

The unique arrangement of the methyl group at N2 and the reactive aldehyde at C7 makes this compound a powerful intermediate in drug discovery.

Intermediate for Kinase Inhibitors

Indazole derivatives are well-established as "hinge-binding" motifs in kinase inhibitors.[8] this compound serves as a key precursor for dual PI3K/mTOR inhibitors.[6] The N1 nitrogen acts as a hydrogen bond donor, while the C7 position provides a vector for introducing further substitutions to target other regions of the ATP-binding pocket, enhancing potency and selectivity. The aldehyde group can be readily converted into various functional groups (amines, alkenes, etc.) to achieve these targeted modifications.

Platform for Combinatorial Library Synthesis

The aldehyde functionality is exceptionally useful for generating large libraries of compounds for high-throughput screening. One of the most robust methods is reductive amination.[6] This reaction allows for the coupling of the indazole core with a vast array of primary and secondary amines, creating a diverse set of molecules with potential biological activity.

Caption: Workflow for library synthesis via reductive amination.

Experimental Protocol: General Reductive Amination

-

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides and can often be used in a one-pot procedure without prior formation of the imine.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

-

If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).

-

Add a few drops of acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC.

-

Part 4: Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its specific regiochemistry and reactive handle provide a reliable starting point for constructing sophisticated molecules with tailored biological functions. The synthetic pathways, while requiring careful control of regioselectivity, are based on robust and well-understood organic chemistry principles. Its demonstrated utility in the synthesis of kinase inhibitors and as a platform for combinatorial chemistry solidifies its importance for professionals in the field of drug discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methyl-2H-indazole-7-carbaldehyde 95% 1337880-42-8 | Chempure [chempure.in]

- 3. 1337880-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1337880-42-8 | MDC88042 [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde from Indole Derivatives

Abstract

2-Methyl-2H-indazole-7-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its structural motifs that are crucial for developing novel therapeutic agents. The indazole core is a well-established bioisostere of indole, offering unique hydrogen bonding capabilities within protein active sites.[1][2] However, its synthesis, particularly with precise regiochemical control at the N2 and C7 positions, presents significant challenges. This guide provides a comprehensive, in-depth analysis of a robust synthetic strategy starting from readily available indole precursors. We will dissect a multi-step pathway, focusing on the critical transformations: the conversion of an indole framework into the indazole core and the subsequent, highly selective N2-methylation. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also a deep dive into the mechanistic principles that govern the selection of reagents and reaction conditions, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in modern drug discovery, forming the core of numerous approved drugs, including the kinase inhibitors pazopanib and axitinib.[2][3] Its ability to mimic the indole structure while presenting a different array of electronic and steric properties makes it an invaluable tool for scaffold hopping and lead optimization.[1]

The primary synthetic hurdles in indazole chemistry are twofold:

-

C-H Functionalization: The direct and selective introduction of substituents onto the carbocyclic ring of an existing indazole is often difficult. Direct formylation, for instance, via Vilsmeier-Haack conditions, is generally ineffective at the desired positions.[3]

-

N-Alkylation Regioselectivity: Indazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation reactions frequently yield a mixture of both isomers.[4][5] While the 1H-tautomer is typically more thermodynamically stable, the distribution of N1 and N2 alkylated products is highly dependent on the substrate, electrophile, and reaction conditions, with N1 products often being the thermodynamic sink and N2 products arising from kinetic control.[5][6]

This guide outlines a logical and field-proven synthetic approach that circumvents these challenges by establishing the required C7 functionality on an indole precursor before executing the ring transformation to an indazole, followed by a modern, highly regioselective N-methylation.

Retrosynthetic Analysis

Our strategy hinges on a two-part synthesis. The target molecule, This compound (1) , is disconnected at the N2-methyl bond. This reveals the key intermediate, 1H-Indazole-7-carboxaldehyde (2) . This intermediate is then envisioned as being accessible through a skeletal rearrangement of a correspondingly substituted indole, Indole-7-carboxaldehyde (3) .

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

A Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant molecules. Among the vast family of indazole derivatives, 2-Methyl-2H-indazole-7-carboxaldehyde has emerged as a crucial building block, offering a strategic entry point for the synthesis of complex molecular architectures with therapeutic potential. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and synthesis to its applications in drug development and a curated list of commercial suppliers. It is intended to serve as a valuable resource for researchers, scientists, and professionals dedicated to advancing the frontiers of pharmaceutical innovation.

Compound Profile: this compound

At its core, this compound is a bicyclic aromatic heterocycle. The defining features of this molecule are the indazole ring system, a fusion of benzene and pyrazole rings, with a methyl group at the N-2 position of the pyrazole ring and a carboxaldehyde group at the C-7 position of the benzene ring. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1337880-42-8 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Typically a white to off-white crystalline solid | [2] |

| Solubility | Good solubility in polar aprotic solvents like acetonitrile and moderate solubility in methanol. | [2] |

The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. The 2-methyl-2H-indazole core, on the other hand, is a key pharmacophore found in a variety of biologically active compounds, particularly kinase inhibitors.[4]

Synthesis of this compound: A Strategic Approach

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted 2H-indazoles. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.

A general and robust method for the synthesis of 2H-indazoles is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][5] This approach offers high functional group tolerance and typically results in good yields.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical, based on established methodologies):

Step 1: Synthesis of 2-Methyl-2H-indazole

This step would adapt the copper-catalyzed synthesis of 2H-indazoles.

-

Materials: 2-bromo-3-methylbenzaldehyde, methylamine, sodium azide, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), and a suitable solvent like DMSO.

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add 2-bromo-3-methylbenzaldehyde, sodium azide, and the copper catalyst system (CuI and DMEDA) in DMSO.

-

Add methylamine (as a solution or gas) to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield 2-methyl-2H-indazole.

-

Step 2: Formylation of 2-Methyl-2H-indazole at the C-7 Position

Directed ortho-metalation followed by formylation is a common strategy for introducing an aldehyde group at a specific position on an aromatic ring.

-

Materials: 2-Methyl-2H-indazole, a strong base (e.g., n-butyllithium or LDA), a formylating agent (e.g., N,N-dimethylformamide - DMF), and an anhydrous solvent (e.g., THF).

-

Procedure:

-

Dissolve 2-methyl-2H-indazole in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add the strong base to deprotonate the C-7 position, which is activated by the adjacent nitrogen atom.

-

After stirring for a period to ensure complete lithiation, add DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

A Key Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][6] The indazole scaffold is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[7] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Molecules derived from this compound can be elaborated to target a variety of kinases. For example, the aldehyde functionality can be readily converted into an amine via reductive amination, which can then be coupled with other fragments to build a potent and selective kinase inhibitor.

Caption: General workflow for elaborating this compound into kinase inhibitors.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a 2-phenyl-2H-indazole-7-carboxamide core.[8] this compound can be envisioned as a precursor to such compounds, where the aldehyde is first oxidized to a carboxylic acid and then coupled with an appropriate amine to form the final carboxamide.

Commercial Suppliers

For researchers and drug development professionals seeking to acquire this compound, several reputable commercial suppliers offer this compound. It is crucial to verify the purity and analytical data provided by the supplier to ensure the quality and reliability of the starting material for any synthetic endeavor.

| Supplier | Website | Notes |

| Biosynth | --INVALID-LINK-- | Offers the compound under the product code MDC88042.[2] |

| BLD Pharm | --INVALID-LINK-- | Lists the compound with CAS number 1337880-42-8 and provides some safety information.[1] |

| CymitQuimica | --INVALID-LINK-- | A European supplier that distributes products from various manufacturers, including Biosynth.[9] |

| ChemShuttle | --INVALID-LINK-- | Provides some physical and safety data for the compound.[2] |

| Frontier Specialty Chemicals | --INVALID-LINK-- | While they list the related 7-carboxylic acid, they are a potential source for custom synthesis.[10] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key that unlocks access to a diverse range of potentially life-saving therapeutics. Its strategic placement of functional groups on a privileged heterocyclic core makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for novel, targeted therapies grows, the importance of versatile building blocks like this compound will undoubtedly continue to rise. Future research will likely focus on developing even more efficient and scalable synthetic routes to this and related indazoles, as well as exploring their application in the design of inhibitors for a wider range of biological targets beyond kinases and PARP.

References

- 1. 1337880-42-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1337880-42-8 | MDC88042 [biosynth.com]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 2-Methyl-2H-indazole-7-carboxylic acid | [frontierspecialtychemicals.com]

Introduction: The 2H-Indazole Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2H-Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indazole nucleus, a bicyclic heteroaromatic system formed by the fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common, ortho-quinoid-like 2H-indazole. While many successful drugs are based on the 1H-tautomer, the 2H-indazole scaffold has emerged as a "privileged structure" in its own right, granting access to unique chemical space and distinct biological activities. Its rigid structure and specific vectoral arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets.

This technical guide provides an in-depth exploration of the diverse biological activities of 2H-indazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating these compounds. The focus is on causality—explaining why these molecules are effective and how their activity can be measured and optimized, empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Section 1: Anticancer Activity of 2H-Indazole Derivatives

The 2H-indazole core is a prominent feature in a new generation of targeted anticancer agents. Its derivatives have demonstrated efficacy through multiple mechanisms, most notably via the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, and through novel immunomodulatory pathways.

Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary strategy in modern oncology is to inhibit the signaling pathways that drive tumor growth and the formation of new blood vessels (angiogenesis). Several 2H-indazole derivatives have been developed as potent, ATP-competitive inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine-protein kinase Tie-2, and Ephrin type-B receptor 4 (EphB4).[1]

By binding to the ATP pocket in the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling cascades critical for endothelial cell proliferation, migration, and survival. The inhibition of multiple angiogenic RTKs simultaneously can lead to a more robust anti-angiogenic and antitumor response.

References

The Carboxaldehyde Group on a Heterocyclic Ring: A Technical Guide to Reactivity and Synthetic Strategy

Abstract

The heterocyclic aldehyde is a cornerstone structural motif in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its prevalence stems from the dual nature of the carboxaldehyde group: a highly versatile synthetic handle capable of undergoing a vast array of transformations, and the profound, often nuanced, electronic influence exerted by the heterocyclic scaffold to which it is attached. This guide provides an in-depth analysis of the factors governing the reactivity of heterocyclic aldehydes, offering a framework for researchers, scientists, and drug development professionals to predict chemical behavior and devise robust synthetic strategies. We will explore the electronic and steric effects imparted by various heteroatoms and ring systems, detail the mechanisms of key synthetic transformations, and provide validated experimental protocols to illustrate these principles in practice.

Core Principles of Reactivity: An Electronic Perspective

The reactivity of a carboxaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1][2] The greater the partial positive charge on this carbon, the more susceptible it is to nucleophilic attack.[1][3] When appended to a heterocyclic ring, this electrophilicity is modulated by a combination of inductive and resonance effects, which are often non-trivial to deconvolve.

The Influence of the Heteroatom (O, S, N)

The nature of the heteroatom is a primary determinant of the aldehyde's reactivity.

-

Electron-Rich (π-Excessive) Rings: Five-membered rings containing oxygen (furan), sulfur (thiophene), or nitrogen (pyrrole) are considered electron-rich. The heteroatom's lone pair of electrons participates in the π-system of the ring, increasing electron density. This electron density can be donated via resonance to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This effect generally renders aldehydes on these rings less reactive towards nucleophiles than their benzenoid analogue, benzaldehyde.[1] For example, furfural is known to be less reactive in certain coupling reactions compared to benzaldehyde due to these electronic effects.[4][5]

-

Electron-Deficient (π-Deficient) Rings: Six-membered rings containing a nitrogen atom, such as pyridine, are electron-deficient. The electronegative nitrogen atom withdraws electron density from the ring through an inductive effect (-I) and, depending on the position, a resonance effect (-M). This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making pyridinecarboxaldehydes generally more reactive towards nucleophiles than benzaldehyde.[6]

The Critical Role of Positional Isomerism: The Pyridinecarboxaldehyde Case

The position of the carboxaldehyde group on a π-deficient ring like pyridine has a profound impact on its reactivity. The three isomers—2-, 3-, and 4-pyridinecarboxaldehyde—exhibit distinct chemical behaviors.[7][8]

-

2-Pyridinecarboxaldehyde: The aldehyde is adjacent to the nitrogen. The nitrogen exerts a strong electron-withdrawing inductive effect, significantly increasing the carbonyl's electrophilicity. This heightened reactivity can lead to unusual reaction pathways, such as tandem aldol-Michael reactions where typical aryl aldehydes would only yield condensation products.[9] It is also highly susceptible to hydrate formation in aqueous media.[10]

-

3-Pyridinecarboxaldehyde: The aldehyde is at the meta position. Here, the nitrogen's electron-withdrawing effect is primarily inductive. Resonance withdrawal is not possible at this position. Its reactivity is therefore enhanced compared to benzaldehyde, but generally less so than the 2- and 4-isomers.

-

4-Pyridinecarboxaldehyde: The aldehyde is at the para position. In this arrangement, the nitrogen atom can exert both a strong inductive (-I) and a powerful resonance (-M) electron-withdrawing effect. This makes the carbonyl carbon of 4-pyridinecarboxaldehyde exceptionally electrophilic and highly reactive towards nucleophilic attack and oxidation.[7]

The interplay of these electronic factors is summarized in the diagram below.

Caption: Relative reactivity of pyridinecarboxaldehyde isomers.

Key Synthetic Transformations

Heterocyclic aldehydes are versatile building blocks for a wide range of chemical transformations, crucial for constructing the molecular scaffolds found in pharmaceuticals and other advanced materials.[11][12][13][14]

Nucleophilic Addition & Condensation Reactions

These are canonical reactions of aldehydes, forming new carbon-carbon and carbon-heteroatom bonds. The heightened electrophilicity of aldehydes on π-deficient rings often accelerates these processes.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The electron-deficient nature of 4-pyridinecarboxaldehyde makes it an excellent substrate for this reaction.

Caption: Workflow for Knoevenagel condensation.

Protocol: Synthesis of 2-(pyridin-4-ylmethylene)malononitrile

-

Rationale: This protocol utilizes a weak base catalyst (piperidine) which is sufficient to deprotonate the active methylene compound (malononitrile) to form a nucleophilic enolate. The highly electrophilic carbonyl of 4-pyridinecarboxaldehyde readily accepts the nucleophilic attack. Ethanol is chosen as a polar protic solvent that solubilizes the reactants and allows for heating to reflux to drive the reaction to completion. The product is typically a solid that precipitates upon cooling, allowing for simple isolation by filtration.

-

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-pyridinecarboxaldehyde (1.0 eq), malononitrile (1.05 eq), and absolute ethanol (20 mL).

-

Stir the mixture at room temperature to achieve dissolution.

-

Add piperidine (0.1 eq) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline solid product by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities.

-

Dry the product under vacuum to yield 2-(pyridin-4-ylmethylene)malononitrile.

-

Oxidation Reactions

The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids is a fundamental transformation. The ease of this oxidation often correlates with the electron-withdrawing character of the ring. N-heterocyclic carbene (NHC) catalyzed aerobic oxidation has emerged as a mild and efficient method.[15]

Comparative Oxidation Data

| Aldehyde | Ring Type | Relative Rate of Oxidation | Notes |

| 4-Pyridinecarboxaldehyde | π-Deficient | +++ | Highly activated towards oxidation.[7] |

| Benzaldehyde | Aromatic | ++ | Standard baseline. |

| Furfural | π-Excessive | + | Less reactive due to electron donation from the ring.[16][17] |

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities.[8] The process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.

Caption: General pathway for reductive amination.

Protocol: Synthesis of N-benzyl(pyridin-2-yl)methanamine

-

Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that favor iminium ion formation compared to other hydrides like NaBH₄. Dichloroethane (DCE) is a common aprotic solvent for this reaction.

-

Step-by-Step Methodology:

-

In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Stir the solution at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amine.

-

Conclusion and Field-Proven Insights

Understanding the electronic nature of the heterocyclic ring is paramount to predicting and controlling the reactivity of an appended carboxaldehyde group. As a guiding principle, aldehydes on electron-deficient rings (e.g., pyridine) are more electrophilic and generally more reactive than their counterparts on electron-rich rings (e.g., furan, thiophene). This difference in reactivity is not merely academic; it dictates the choice of reagents, catalysts, and reaction conditions. For instance, a strong, non-nucleophilic base might be required for a condensation with a less reactive aldehyde like furfural, whereas a mild catalytic base is often sufficient for the highly reactive 4-pyridinecarboxaldehyde. These foundational principles empower chemists to leverage the unique properties of heterocyclic aldehydes, enabling the efficient and strategic synthesis of complex molecules that drive innovation in drug discovery and beyond.[18]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 13. nbinno.com [nbinno.com]

- 14. ijisrt.com [ijisrt.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

The Synthetic Alchemist's Guide to 2H-Indazoles: A Review of Core Methodologies

Abstract

The 2H-indazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The regioselective construction of this privileged heterocycle, however, presents a significant synthetic challenge, demanding a nuanced understanding of reaction mechanisms and careful control of experimental parameters. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 2H-indazoles, intended for researchers, scientists, and professionals in drug development. Moving beyond a mere catalog of reactions, this document delves into the causality behind methodological choices, offering field-proven insights and detailed, self-validating protocols. Key mechanistic claims are substantiated with authoritative citations, ensuring scientific integrity. The guide is further enriched with quantitative data summaries, step-by-step experimental workflows, and illustrative diagrams to facilitate a deeper understanding of this critical area of synthetic chemistry.

Introduction: The Enduring Significance of the 2H-Indazole Moiety

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable, the 2H-isomers have garnered significant attention due to their unique biological activities and photophysical properties.[1][2] The 2H-indazole core is a key pharmacophore in a range of therapeutic agents, exhibiting anti-inflammatory, antitumor, and antimicrobial properties.[1][3] Notable examples of pharmaceuticals containing the 2H-indazole moiety include Niraparib, Pazopanib, and Axitinib.[2]

The development of robust and regioselective synthetic methods to access 2H-indazoles is therefore of paramount importance. This guide will explore the major synthetic avenues, from classical cyclization reactions to modern transition-metal-catalyzed and photochemical approaches.

Reductive Cyclization Strategies: The Cadogan Reaction and Its Modern Variants

One of the most established methods for 2H-indazole synthesis is the Cadogan reductive cyclization. This reaction typically involves the deoxygenation of an ortho-nitrobenzylamine or a related precursor using a phosphine or phosphite reagent.[4]

The Classical Cadogan Cyclization

The traditional Cadogan reaction often requires harsh conditions, such as high temperatures, which can limit its functional group tolerance.[4] The widely accepted mechanism proceeds through a nitrene intermediate generated by the exhaustive deoxygenation of the nitro group.[4]

Mild, One-Pot Condensation-Cadogan Reductive Cyclization

Recent advancements have led to milder and more efficient one-pot variations of the Cadogan reaction. A notable example involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization promoted by tri-n-butylphosphine.[5][6] This approach offers operational simplicity and broader substrate scope.[5][6]

Key Features:

-

Mild Conditions: The reaction is typically carried out at around 80°C, a significant improvement over classical Cadogan conditions.[4][5]

-

One-Pot Procedure: Eliminates the need to isolate the intermediate ortho-imino-nitrobenzene substrate, enhancing efficiency and safety.[5]

-

Broad Substrate Scope: Tolerates a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines.[5][6]

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-2H-indazole

-

To a solution of 2-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) is added aniline (1.1 mmol).

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding imine.

-

Tri-n-butylphosphine (1.5 mmol) is then added to the reaction mixture.

-

The reaction is heated to 80°C and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2H-indazole.

Mechanistic Insights: Beyond the Nitrene Intermediate

While the nitrene pathway is widely accepted for the Cadogan cyclization, recent studies have provided evidence for the involvement of oxygenated intermediates. The isolation and characterization of 2H-indazole N-oxides suggest that non-nitrene pathways are also operative, particularly in modified Cadogan/Davis-Beirut reactions.[4] This deeper mechanistic understanding allows for more rational reaction design and optimization.

Caption: Generalized workflow for the Condensation-Cadogan reductive cyclization.

Transition Metal-Catalyzed Syntheses: Expanding the Synthetic Toolkit

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-indazoles are no exception. Copper, palladium, rhodium, and cobalt catalysts have all been employed to construct the 2H-indazole core through various bond-forming strategies.

Copper-Catalyzed Multicomponent Reactions

Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide a powerful and versatile route to 2H-indazoles.[7][8] The copper catalyst is instrumental in facilitating the sequential formation of C-N and N-N bonds.[8] This methodology benefits from readily available starting materials and a broad substrate scope with high functional group tolerance.[1][8]

| Catalyst System | Base/Solvent | Temperature (°C) | Yield Range (%) | Reference |

| CuI / TMEDA | DMSO | 120 | Good | [1] |

| Cu2O-NP | PEG 300 | RT | Good-Excellent | [7] |

Table 1: Comparison of Copper-Catalyzed Three-Component Reactions.

Palladium-Catalyzed Intramolecular Amination and C-H Activation

Palladium catalysis offers several elegant pathways to 2H-indazoles. One approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[9] This method is notable for its tolerance of a wide range of electron-donating and electron-withdrawing substituents.[9]

More recently, palladium-catalyzed C-H activation of azobenzenes has emerged as a powerful strategy.[10] This two-step sequence involves an initial azo-directed C-H acylation followed by intramolecular reductive cyclization to furnish the 2H-indazole product.[10]

Caption: Palladium-catalyzed routes to 2-aryl-2H-indazoles.

Rhodium and Cobalt-Catalyzed C-H Functionalization

Rhodium(III) and Cobalt(III) catalysts have been successfully employed in the synthesis of N-aryl-2H-indazoles via C-H bond functionalization of azobenzenes with aldehydes.[11][12] These reactions proceed through a formal [4+1] annulation, where the azo group directs the ortho C-H activation.[11] This approach is highly efficient and offers a convergent route to a diverse range of substituted 2H-indazoles.[11][12]

Modern Synthetic Approaches: Photochemistry and Cycloadditions

In addition to traditional and metal-catalyzed methods, photochemical reactions and cycloaddition strategies have emerged as powerful tools for 2H-indazole synthesis, often proceeding under mild and metal-free conditions.

Metal-Free Photochemical and Thermal Synthesis

A novel metal-free approach utilizes the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature.[13][14][15][16][17] This reaction proceeds through an electron donor-acceptor (EDA) complex without the need for an external photocatalyst.[13][14][15][16] Alternatively, in the presence of arylsulfinic acid, 2-(ethynyl)aryltriazenes can undergo intramolecular oxidation/cyclization at 50°C in air to yield 2H-indazole-3-carbaldehydes.[13][14]

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. ijsdr.org [ijsdr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 6. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metal-Free Synthesis of 2 H-Indazole Skeletons by Photochemistry or Thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde: A Detailed Protocol and Application Guide

Introduction